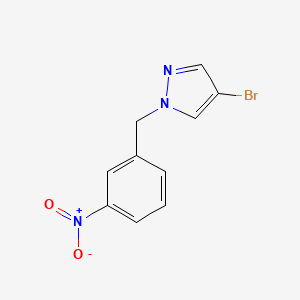![molecular formula C20H24N2O2 B5814449 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. DMAA is a derivative of geranium oil and has been used as a dietary supplement and a performance-enhancing drug. The compound has been found to have several biochemical and physiological effects that make it useful in various research applications.
作用機序
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in regulating mood, attention, and energy levels. This compound has also been found to increase the release of adrenaline, which can increase heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it useful in scientific research. The compound has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. This compound has also been found to increase heart rate and blood pressure, which can be useful in studying cardiovascular function. The compound has also been found to have bronchodilator effects, which can be useful in studying respiratory function.
実験室実験の利点と制限
One advantage of using 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide in scientific research is its ability to increase energy levels and improve focus and concentration. This can be useful in studying cognitive function and attention. This compound also has bronchodilator effects, which can be useful in studying respiratory function. However, a limitation of using this compound is its potential for abuse and misuse. The compound has been found to have stimulant effects and can be addictive. Therefore, caution should be taken when using this compound in scientific research.
将来の方向性
There are several future directions for research involving 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide. One area of research could be focused on the potential therapeutic uses of this compound, such as in the treatment of ADHD or as a weight loss supplement. Another area of research could be focused on the long-term effects of this compound use, including its potential for addiction and abuse. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter levels in the brain.
合成法
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide can be synthesized by reacting 2,3-dimethylphenol with chloroacetyl chloride in the presence of an acid catalyst. The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)aniline to yield this compound.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been used in various scientific research applications, including as a stimulant, a bronchodilator, and a performance-enhancing drug. The compound has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. This compound has also been used as a weight loss supplement and a treatment for attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-6-5-7-19(16(15)2)24-14-20(23)21-17-8-10-18(11-9-17)22-12-3-4-13-22/h5-11H,3-4,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZIOBPKZFHSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)



![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)